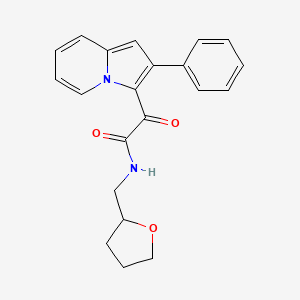
2-(2-methoxybenzoyl)-N-phenylhydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxybenzoyl)-N-phenylhydrazinecarboxamide, also known as MPHC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPHC is a hydrazone derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
作用机制
The mechanism of action of 2-(2-methoxybenzoyl)-N-phenylhydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and phospholipase A2, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and decrease the production of reactive oxygen species. This compound has also been shown to have antioxidant properties and can protect against oxidative stress in various cell types.
实验室实验的优点和局限性
One of the advantages of using 2-(2-methoxybenzoyl)-N-phenylhydrazinecarboxamide in lab experiments is its low toxicity and high solubility in water. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited stability, which can affect the reproducibility of experiments over time.
未来方向
There are several future directions for the use of 2-(2-methoxybenzoyl)-N-phenylhydrazinecarboxamide in scientific research. One potential application is in the development of novel anti-tumor agents that can target specific signaling pathways involved in cancer growth. This compound can also be further studied for its potential use as an anti-inflammatory agent and for its antioxidant properties. Additionally, the synthesis of novel derivatives of this compound can be explored to improve its stability and efficacy in various applications.
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific studies. Its ability to inhibit cancer cell growth and reduce inflammation makes it an attractive option for researchers looking to develop novel therapeutics. Further studies are needed to fully understand the mechanism of action and to explore its potential applications in various fields of research.
合成方法
The synthesis of 2-(2-methoxybenzoyl)-N-phenylhydrazinecarboxamide involves the reaction between 2-methoxybenzoyl chloride and N-phenylhydrazinecarboxamide in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain a high yield of this compound.
科学研究应用
2-(2-methoxybenzoyl)-N-phenylhydrazinecarboxamide has been used in various scientific studies due to its potential as an anti-tumor agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
1-[(2-methoxybenzoyl)amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-10-6-5-9-12(13)14(19)17-18-15(20)16-11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKBQIFSAFCELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(dimethylamino)methyl]-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B6102907.png)

![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1H-tetrazol-5-yl)ethyl]urea](/img/structure/B6102946.png)
![7-(3-methoxybenzyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102951.png)
![7-(cyclobutylmethyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6102954.png)
![N-ethyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6102961.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide](/img/structure/B6102967.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-bromophenyl)-4-piperidinol](/img/structure/B6102971.png)


![(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis-4-methyl-2,1-phenylene diacetate](/img/structure/B6102984.png)


![4-benzyl-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6102999.png)